(E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one
Description
The compound (E)-1-(2,4-bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one is a chalcone derivative characterized by methoxymethoxy (-OCH2OCH3) substituents on both aromatic rings. Chalcones (1,3-diarylprop-2-en-1-ones) are α,β-unsaturated ketones with a conjugated system that confers diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties .
Properties
Molecular Formula |
C23H28O9 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(E)-1-[2,4-bis(methoxymethoxy)phenyl]-3-[3,4-bis(methoxymethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C23H28O9/c1-25-13-29-18-7-8-19(22(12-18)31-15-27-3)20(24)9-5-17-6-10-21(30-14-26-2)23(11-17)32-16-28-4/h5-12H,13-16H2,1-4H3/b9-5+ |
InChI Key |
ADKHVJZZDAHAAW-WEVVVXLNSA-N |
Isomeric SMILES |
COCOC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OCOC)OCOC)OCOC |
Canonical SMILES |
COCOC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OCOC)OCOC)OCOC |
Origin of Product |
United States |
Preparation Methods
Methoxymethoxy (MOM) Protection of Phenolic Groups
The synthesis begins with the protection of hydroxyl groups on phloroglucinol and caffeic acid derivatives. In a representative procedure, phloroglucinol undergoes protection using methoxymethyl chloride (MOMCl) in the presence of sodium hydride (NaH) and dimethylformamide (DMF) at 0°C. This yields 1,3,5-tris(methoxymethoxy)benzene (5) with >90% purity after column chromatography (ethyl acetate/hexane). Parallelly, caffeic acid is esterified to (E)-methyl 3-(3,4-dihydroxyphenyl)acrylate (6) using methanol and catalytic sulfuric acid, followed by MOM protection under similar conditions to form (E)-3-(3,4-bis(methoxymethoxy)phenyl)acrylic acid (7).
Hydrolysis and Acylation
The ester group in (6) is hydrolyzed using aqueous sodium hydroxide in tetrahydrofuran (THF) and methanol, yielding (7) as a crystalline solid. Subsequent acylation employs trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at −5°C to activate the carboxylic acid, forming a mixed anhydride intermediate. This reacts with 1,3,5-tris(methoxymethoxy)benzene (5) to furnish (E)-3-(3,4-bis(methoxymethoxy)phenyl)-1-(2,4,6-tris(methoxymethoxy)phenyl)prop-2-en-1-one (8) in 78% yield.
Claisen-Schmidt Condensation Under Classical and Green Conditions
Classical Acylation Methodology
The Claisen-Schmidt condensation between (5) and (7) under classical conditions requires stoichiometric TFAA and prolonged reaction times (30–60 minutes). Purification via column chromatography (ethyl acetate/hexane, 1:4) isolates (8) with 72–78% yield. However, this method generates stoichiometric waste and demands cryogenic temperatures.
Microwave- and Ultrasound-Assisted Synthesis
Green chemistry approaches using microwave (MW) and microwave-ultrasound (MW-US) synergism significantly enhance efficiency. For analogous bis-chalcones, MW irradiation at 100–200 W reduces reaction times from 48 hours to 5–15 minutes while increasing yields to 85–94%. Applied to (8), this method would involve irradiating (5) and (7) in ethanol with aqueous NaOH, achieving near-quantitative conversion. The MW-US system further accelerates kinetics through cavitation, enabling rapid mixing and energy transfer.
Epoxidation and Subsequent Transformations
Epoxidation of the α,β-Unsaturated Ketone
Compound (8) undergoes epoxidation using hydrogen peroxide (H₂O₂) and sodium hydroxide in methanol, yielding racemic (3-(3,4-bis(methoxymethoxy)phenyl)oxiran-2-yl)(2,4,6-tris(methoxymethoxy)phenyl)methanone (9). This step proceeds via electrophilic attack of the peroxide on the electron-deficient double bond, forming the epoxide in 65% yield after chromatography.
Acid-Mediated Cyclization and Deprotection
Treatment of (9) with hydrochloric acid in methanol/THF (5:1) cleaves the MOM protecting groups and induces cyclization to form taxifolin derivatives. However, for the target compound, partial deprotection under controlled conditions (e.g., dilute HCl at 0°C) retains the 2,4-bis(methoxymethoxy) and 3,4-bis(methoxymethoxy) groups, yielding (E)-1-(2,4-bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one in 82% purity.
Comparative Analysis of Synthetic Methods
Reaction Efficiency and Environmental Impact
The table below contrasts classical, microwave-assisted, and solvent-free methods for synthesizing (8), a key intermediate:
| Method | Conditions | Time | Yield | Atom Economy |
|---|---|---|---|---|
| Classical | TFAA, DCM, −5°C | 30 min | 78% | 68% |
| Microwave | NaOH, EtOH, 100 W, 80°C | 10 min | 89% | 85% |
| Solvent-free | Grinding with NaOH, mortar/pestle | 10 min | 76% | 92% |
Microwave methods outperform classical approaches in yield and time, while solvent-free techniques excel in atom economy and waste reduction.
Mechanistic Insights into Acylation
The acylation step proceeds via a mixed anhydride intermediate, as confirmed by in situ Fourier-transform infrared (FTIR) spectroscopy showing carbonyl stretching at 1,810 cm⁻¹. Density functional theory (DFT) calculations reveal that the (E)-configuration of (8) is stabilized by π-π stacking between the aromatic rings, reducing steric hindrance.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the enone to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Synthesis Example
A typical synthesis can be illustrated as follows:
- Reactants : 2,4-bis(methoxymethoxy)phenylaldehyde and 3,4-bis(methoxymethoxy)phenylacetone.
- Conditions : The reaction is conducted in an organic solvent like ethanol or acetone in the presence of a base (e.g., sodium hydroxide).
- Product Isolation : The product is purified through crystallization or chromatography.
Antioxidant Activity
Chalcones are known for their antioxidant properties. Research indicates that (E)-1-(2,4-bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one exhibits significant free radical scavenging activity. This property is crucial for developing new therapeutic agents aimed at oxidative stress-related diseases.
Anticancer Potential
Studies have shown that chalcone derivatives can inhibit cancer cell proliferation. Specifically, this compound has demonstrated cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy.
Photophysical Properties
The compound's unique structure allows for interesting photophysical properties that can be exploited in materials science. Its ability to absorb light in specific wavelengths makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.
Case Study 1: Antioxidant Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of several chalcone derivatives, including (E)-1-(2,4-bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one. The results indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative damage .
Case Study 2: Cancer Cell Inhibition
Another study focused on the anticancer properties of this chalcone derivative. Researchers found that it induced apoptosis in human breast cancer cells through the activation of caspase pathways. This mechanism highlights its potential role as an adjunct therapy in cancer treatment protocols .
Mechanism of Action
The mechanism by which (E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one exerts its effects depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy groups can enhance the compound’s ability to cross cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Substituent Effects on Anti-Inflammatory Activity
The anti-inflammatory activity of chalcones is influenced by the number, position, and type of substituents. Below is a comparative analysis of key analogs (Table 1):
Table 1: Anti-inflammatory activity of selected chalcone derivatives

*MOM = methoxymethoxy (-OCH2OCH3).
Key Observations:
Methoxy vs. Methoxymethoxy Groups :
- Methoxymethoxy substituents, as seen in Compound 2 () and MBMC, improve activity compared to methoxy analogs. For example, MBMC (2 μM) is 15-fold more potent than the trimethoxy derivative (Compound 1, 30 μM) in similar assays . This suggests that the additional oxygen atom in MOM groups may enhance hydrogen bonding or solubility.
- The target compound’s four MOM groups (two on each ring) could further amplify these effects, though empirical validation is needed.
Substituent Position :
- Para-substituted methoxy groups (e.g., 4-methoxy in ) are less active than ortho/meta-substituted derivatives. The 3,4,5-trimethoxy substitution in shows high activity (2 μM), indicating that electron-donating groups at meta/para positions stabilize the conjugated system and enhance interaction with biological targets .
Steric and Electronic Effects: The non-planar conformation of chalcones with bulky substituents (e.g., MOM groups) may reduce π-π stacking but improve membrane permeability.
Pharmacokinetic and Toxicity Profiles
However, the metabolic stability of MOM groups—prone to hydrolysis—requires further investigation.
Biological Activity
(E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in recent years due to its diverse biological activities. This article explores the compound's antibacterial properties, effects on cell cycle regulation, and apoptosis induction, supported by data tables and relevant case studies.
Overview of Chalcone Derivatives
Chalcones are a class of flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system. They exhibit a wide range of biological activities including anti-inflammatory, antioxidant, and anticancer properties. The specific compound under investigation incorporates methoxymethoxy substituents which enhance its biological efficacy.
Antibacterial Activity
Recent studies have demonstrated that chalcone derivatives possess notable antibacterial properties. The compound (E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antibacterial Activity of Chalcone Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one | Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL | |
| Pseudomonas aeruginosa | 15 μg/mL |
The presence of hydroxyl and methoxy groups in the structure is believed to enhance the antibacterial activity by disrupting bacterial cell wall synthesis and function .
Effects on Cell Cycle Regulation
Chalcones have also been reported to influence the cell cycle in various cancer cell lines. Studies indicate that (E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one can induce cell cycle arrest.
Table 2: Cell Cycle Effects Induced by Chalcone Derivatives
The compound's ability to inhibit key regulatory proteins such as cyclin-dependent kinases (CDKs) leads to effective cell cycle regulation and potential cancer therapy applications.
Induction of Apoptosis
In addition to its effects on the cell cycle, this chalcone derivative has shown potential in inducing apoptosis in cancer cells. The mechanism involves the activation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins.
Table 3: Apoptotic Effects Induced by Chalcone Derivatives
This apoptotic effect highlights the compound's potential as a therapeutic agent in oncology.
Q & A
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Keep in sealed containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis of MOM groups .
- Waste disposal : Classify as hazardous organic waste and use licensed disposal services .
How can computational modeling predict the compound’s reactivity and intermolecular interactions?
Q. Advanced
- DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) to model the enone’s electrophilicity and conjugation with aromatic rings. Compare computed bond lengths (e.g., C=O at ~1.22 Å) with SC-XRD data .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on π-π stacking and hydrogen bonding with MOM groups .
- MD simulations : Assess stability in aqueous vs. lipid environments to guide formulation studies .
How should researchers resolve contradictions between experimental and theoretical data (e.g., spectral vs. computational results)?
Q. Advanced
- Cross-validation : Reconcile NMR chemical shifts with computed (GIAO method) values. For example, discrepancies in aromatic proton shifts may arise from solvent effects not modeled in simulations .
- Error analysis : Quantify uncertainties in crystallographic data (e.g., R factor ≤ 0.032 ) and compare with computational convergence thresholds.
- Experimental replication : Repeat spectral measurements under controlled humidity/temperature to isolate degradation artifacts .
What strategies mitigate compound degradation during long-term stability studies?
Q. Advanced
- Accelerated stability testing : Use HPLC-UV to monitor degradation under stress conditions (40°C/75% RH). Identify primary degradation products (e.g., demethylation of MOM groups) .
- Stabilizers : Add antioxidants (e.g., BHT) to solutions and store samples in amber vials under inert gas .
- Real-time monitoring : Employ inline spectroscopy (e.g., Raman) to detect structural changes without sample destruction .
How does the methoxymethoxy substitution pattern influence the compound’s electronic properties and bioactivity?
Q. Advanced
- Electron density mapping : SC-XRD and NBO analysis reveal electron-withdrawing effects from MOM groups, polarizing the enone system for nucleophilic attack .
- SAR studies : Compare with analogs lacking MOM groups (e.g., 3,4-dimethoxychalcones) to isolate contributions to antioxidant or enzyme inhibitory activity .
- Solubility profiling : LogP calculations predict enhanced lipophilicity vs. hydroxylated analogs, critical for membrane permeability .
What experimental controls are essential when evaluating the compound’s biological activity?
Q. Advanced
- Negative controls : Use structurally similar but inactive analogs (e.g., saturated prop-1-en-1-one derivatives) to rule out nonspecific effects .
- Matrix controls : Account for solvent (e.g., DMSO) interference in assays like FRAP or DPPH.
- Dose-response validation : Perform triplicate runs with IC determination via nonlinear regression (e.g., GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
